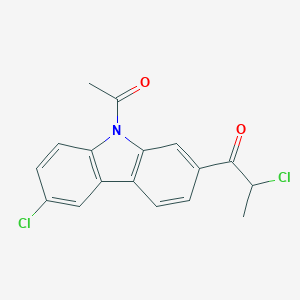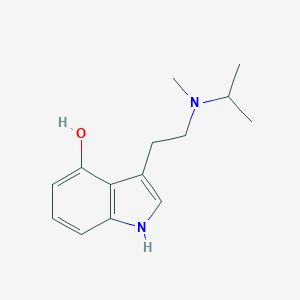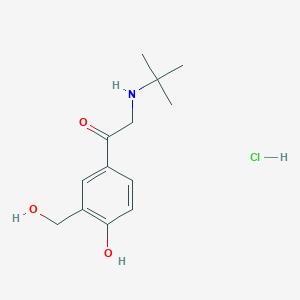
沙丁胺醇盐酸盐
描述
科学研究应用
Salbutamon Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Research on its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensive studies on its efficacy and safety in treating respiratory conditions.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
作用机制
Target of Action
Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Mode of Action
Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .
Result of Action
The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.
生化分析
Biochemical Properties
Salbutamon Hydrochloride interacts with β2-adrenergic receptors located primarily in the lungs . It has a higher specificity for pulmonary β2 receptors versus β1-adrenergic receptors located in the heart . The R-isomer of Salbutamon Hydrochloride has 150 times greater affinity for the β2-receptor than the S-isomer .
Cellular Effects
Salbutamon Hydrochloride exerts its effects on various types of cells, primarily the smooth muscle cells in the airways. It causes relaxation of these cells, leading to bronchodilation . This helps alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease .
Molecular Mechanism
The molecular mechanism of action of Salbutamon Hydrochloride involves its binding to β2-adrenergic receptors. This binding triggers a cascade of biochemical events leading to the relaxation of airway smooth muscle . It is also known to inhibit the release of mediators of immediate hypersensitivity reactions from cells, especially from mast cells .
Temporal Effects in Laboratory Settings
The onset of action of Salbutamon Hydrochloride is less than 15 minutes when inhaled, and less than 30 minutes when taken as a pill . Its effects last for 3-6 hours when inhaled, and up to 8 hours when taken as a pill
Dosage Effects in Animal Models
The effects of Salbutamon Hydrochloride vary with different dosages in animal models. For instance, in horses with equine asthma, it is recommended to use 500 mcg of Salbutamon Hydrochloride every 2 hours as needed
Metabolic Pathways
Salbutamon Hydrochloride is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . It may also be metabolized by oxidative deamination and/or conjugation with glucuronide .
Transport and Distribution
It is known that it is excreted in the urine as free drug and as the metabolite .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the β2-adrenergic receptors are located .
准备方法
Synthetic Routes and Reaction Conditions
Salbutamon Hydrochloride can be synthesized through various methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate, which is subsequently brominated to form a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone, which is finally converted to the free base .
Industrial Production Methods
Industrial production of Salbutamon Hydrochloride typically involves large-scale synthesis using similar chemical reactions as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Salbutamon Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of Salbutamon Hydrochloride, such as its quinones, alcohols, and substituted analogs .
相似化合物的比较
Similar Compounds
Fenoterol: Another beta-2 adrenergic receptor agonist used for similar indications.
Terbutaline: A bronchodilator with a similar mechanism of action.
Clenbuterol: A beta-2 agonist with structural similarities to Salbutamon Hydrochloride
Uniqueness
Salbutamon Hydrochloride is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes cardiac side effects compared to less selective beta agonists. Additionally, its rapid onset of action and availability in various formulations make it a versatile and widely used medication .
属性
IUPAC Name |
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSQQUAGFEQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608457 | |
| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41489-89-8 | |
| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol Hydrochloride EP Impurity J | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


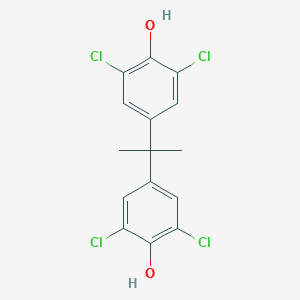
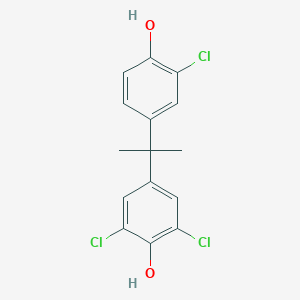
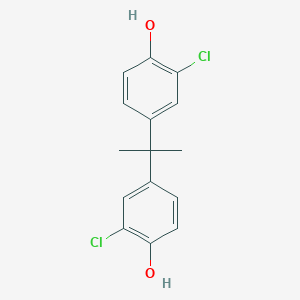
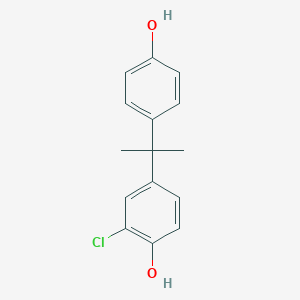
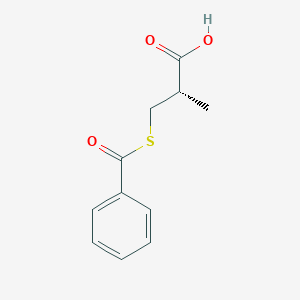
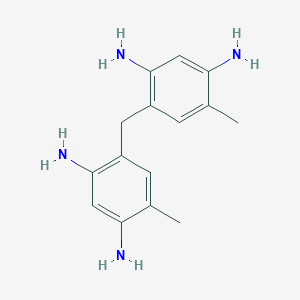
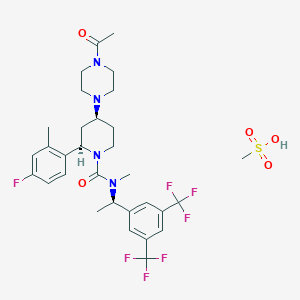
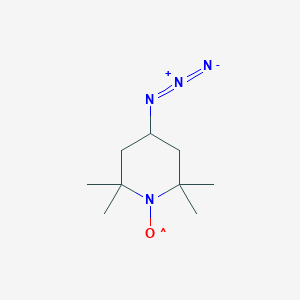
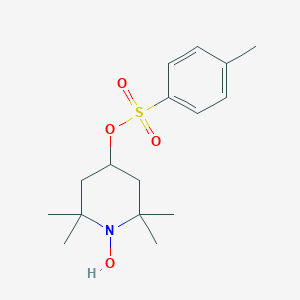

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)
